Cas no 50530-12-6 (10-Bromodecanoic acid)

10-Bromodecanoic acid 化学的及び物理的性質
名前と識別子
-
- 10-Bromodecanoic acid
- 10-BROMO-DECYLIC ACID
- 10-bromanyldecanoic acid
- 10-Brom-caprinsaeure
- 10-Brom-decansaeure
- 10-bromo-decanoic acid
- 6-Bromdecansaeure
- 9-bromodecanoic acid
- ghl.PD_Mitscher_leg0.481
- Omega.-Bromodecanoic Acid
- AKOS015836170
- 10-Bromodecanoicacid
- CS-W014097
- Decanoic acid, 10-bromo-
- AMY820
- Omega.-Bromodecanoic Acid 98%
- .omega.-Bromodecanoic acid
- B2264
- SY018373
- PGVRSPIEZYGOAD-UHFFFAOYSA-N
- LMFA01090002
- DTXSID30198540
- MFCD00014388
- EN300-113501
- AC1279
- A871530
- A828154
- BP-31148
- AS-15752
- C10H19BrO2
- FT-0639904
- 50530-12-6
- 10-Bromodecanoic acid, 95%
- SCHEMBL347928
- DB-027018
-
- MDL: MFCD00014388
- インチ: InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)
- InChIKey: PGVRSPIEZYGOAD-UHFFFAOYSA-N
- ほほえんだ: C(CCCCC(=O)O)CCCCBr
計算された属性
- せいみつぶんしりょう: 250.05700
- どういたいしつりょう: 250.056842
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 9
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- ぶんしりょう: 251.16
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3099 (rough estimate)
- ゆうかいてん: 38-41 °C (lit.)
- ふってん: 339.2℃/760mmHg
- フラッシュポイント: >231 °F
- 屈折率: 1.5845 (estimate)
- すいようせい: Partly miscible in water.
- PSA: 37.30000
- LogP: 3.58670
- ようかいせい: 未確定
10-Bromodecanoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
10-Bromodecanoic acid 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
10-Bromodecanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-113501-1.0g |
10-bromodecanoic acid |
50530-12-6 | 95% | 1g |
$0.0 | 2023-06-09 | |
Enamine | EN300-113501-5.0g |
10-bromodecanoic acid |
50530-12-6 | 95% | 5.0g |
$29.0 | 2023-02-18 | |
eNovation Chemicals LLC | D376554-250g |
10-Bromodecanoic acid |
50530-12-6 | 98% GC | 250g |
$360 | 2024-05-24 | |
Enamine | EN300-113501-100.0g |
10-bromodecanoic acid |
50530-12-6 | 95% | 100.0g |
$159.0 | 2023-02-18 | |
Key Organics Ltd | AS-15752-500G |
10-Bromodecanoic acid |
50530-12-6 | >99% | 500g |
£425.00 | 2025-02-08 | |
Oakwood | 215643-100g |
10-Bromodecanoic acid |
50530-12-6 | 98% | 100g |
$108.00 | 2024-07-19 | |
Chemenu | CM343277-100g |
10-Bromodecanoic acid |
50530-12-6 | 95%+ | 100g |
$74 | 2024-07-16 | |
Fluorochem | 215643-5g |
10-Bromodecanoic acid |
50530-12-6 | 95% | 5g |
£12.00 | 2022-03-01 | |
TRC | B685323-25g |
10-Bromodecanoic acid |
50530-12-6 | 25g |
$ 100.00 | 2022-06-06 | ||
Oakwood | 215643-5g |
10-Bromodecanoic acid |
50530-12-6 | 98% | 5g |
$11.00 | 2024-07-19 |
10-Bromodecanoic acid サプライヤー
10-Bromodecanoic acid 関連文献
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Omprakash Nacham,Kevin D. Clark,Jared L. Anderson RSC Adv. 2016 6 11109
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Runcai Feng,Guohu Guan,Wen Zhou,Chuncheng Li,Dong Zhang,Yaonan Xiao J. Mater. Chem. 2011 21 3931
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3. Stereochemistry, lipid length and branching influences Mincle agonist activity of monoacylglyceridesAyesha Khan,Chriselle D. Braganza,Kristel Kodar,Mattie S. M. Timmer,Bridget L. Stocker Org. Biomol. Chem. 2020 18 425
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Roman O. Fedoryshchak,Andrii Gorelik,Mengjie Shen,Maria M. Shchepinova,Inmaculada Pérez-Dorado,Edward W. Tate Chem. Sci. 2023 14 2419
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Margery Cortes-Clerget,Summer E. Spink,Gregory P. Gallagher,Laurent Chaisemartin,Edith Filaire,Jean-Yves Berthon,Bruce H. Lipshutz Green Chem. 2019 21 2610
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Clare L. Ruddick,Philip Hodge,Yang Zhuo,Roy L. Beddoes,Madeleine Helliwell J. Mater. Chem. 1999 9 2399
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Xiaofei Gu,Tianyi Huang,Yixin Hong,Yafeng Wu,Zhi Wang,Yuanjian Zhang,Songqin Liu,Jianyu Han J. Mater. Chem. A 2023 11 9784
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Sophie Le Trionnaire,Alexis Perry,Bartosz Szczesny,Csaba Szabo,Paul G. Winyard,Jacqueline L. Whatmore,Mark E. Wood,Matthew Whiteman Med. Chem. Commun. 2014 5 728
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Alexander Wade,Rameshu Rallabandi,Steven Lucas,Catrina Oberg,Aruna Gorusupudi,Paul S. Bernstein,Jon D. Rainier Org. Biomol. Chem. 2021 19 5563
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Piyush Mehta,Shivajirao Kadam,Atmaram Pawar,C. Bothiraja New J. Chem. 2019 43 8396
10-Bromodecanoic acidに関する追加情報
10-Bromodecanoic acid (CAS No. 50530-12-6): Applications and Recent Research Developments
10-Bromodecanoic acid, with the chemical formula C10H19BrO2, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a decanoic acid backbone substituted with a bromine atom at the terminal carbon, making it a versatile intermediate for various chemical transformations. This compound has garnered considerable attention due to its utility in synthesizing complex molecules, particularly in the development of novel therapeutic agents.
The CAS No. 50530-12-6 designation uniquely identifies this substance, ensuring consistency and accuracy in its documentation and use across different scientific disciplines. The presence of the bromine atom in 10-Bromodecanoic acid enhances its reactivity, enabling it to participate in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl structures, respectively.
In recent years, the pharmaceutical industry has seen a surge in the demand for small-molecule inhibitors targeting specific biological pathways. 10-Bromodecanoic acid has emerged as a valuable building block in this context. Its ability to undergo selective functionalization allows chemists to design molecules with tailored properties for drug discovery. For instance, researchers have utilized this compound to synthesize derivatives that exhibit inhibitory activity against enzymes involved in cancer metabolism.
One of the most compelling applications of 10-Bromodecanoic acid is in the field of medicinal chemistry. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, which are essential for constructing complex drug scaffolds. A notable example is its use in generating novel kinase inhibitors, which have shown promise in preclinical studies for their ability to modulate signaling pathways implicated in chronic diseases.
The versatility of 10-Bromodecanoic acid extends beyond pharmaceuticals into materials science. Researchers have explored its use in polymer chemistry, where it serves as a monomer or cross-linking agent to develop advanced materials with specific mechanical and thermal properties. These materials find applications in coatings, adhesives, and even biodegradable polymers.
The synthesis of 10-Bromodecanoic acid typically involves the bromination of decanoic acid or related derivatives using brominating agents such as N-bromosuccinimide (NBS). This reaction is often conducted under controlled conditions to ensure high yield and purity. The resulting product can then be further modified through various chemical transformations to achieve the desired molecular architecture.
In academic research, 10-Bromodecanoic acid has been employed to study reaction mechanisms and develop new synthetic methodologies. Its role as a substrate in organic transformations has provided insights into catalytic processes and reaction pathways, contributing to the broader understanding of organic chemistry principles.
The impact of 10-Bromodecanoic acid on drug discovery is further highlighted by its incorporation into libraries of compounds screened for biological activity. High-throughput screening (HTS) campaigns often utilize such libraries to identify lead compounds with potential therapeutic value. The structural features provided by CAS No. 50530-12-6-marked compounds are instrumental in this process, enabling the rapid identification of molecules with desirable pharmacological properties.
The future prospects of 10-Bromodecanoic acid are promising, with ongoing research exploring its role in developing next-generation therapeutics. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, suggesting that its importance will only grow as our understanding of biological systems expands.
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